molecular formula C8H13N5O B2813407 N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide CAS No. 1934280-00-8

N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide

Cat. No. B2813407
CAS RN: 1934280-00-8
M. Wt: 195.226
InChI Key: IZCSCNKVMMYIIP-UHFFFAOYSA-N
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Description

“N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide” is a chemical compound with the CAS number 1934280-00-8 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H13N5O . The molecular weight is 195.23 .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antifungal Applications : Research has demonstrated the synthesis of pyrazoline and pyrazole derivatives, including compounds structurally related to "N,3-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide", which show significant antibacterial and antifungal activities. These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential as lead compounds in developing new antimicrobial agents (Hassan, 2013).

  • Anticancer Activity : Another study focused on the synthesis of triazolo-pyrazine derivatives and their evaluation as potential anticancer agents. Some of these compounds have shown promising results against various cancer cell lines, indicating their potential utility in cancer therapy (Mallisetty et al., 2022).

  • Fungicidal Applications : Derivatives of triazolo-pyrazine have also been synthesized and evaluated for their fungicidal activity. These compounds offer new avenues for the development of fungicides, contributing to agricultural science and food security by protecting crops against fungal diseases (El-Taweel & Elnagdi, 2001).

properties

IUPAC Name

N,3-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c1-5-11-12-7-3-10-6(4-13(5)7)8(14)9-2/h6,10H,3-4H2,1-2H3,(H,9,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCSCNKVMMYIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(NC2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.